1-Bromo-3,5-difluorobenzene

Synthetic yield Process optimization Procurement cost

1-Bromo-3,5-difluorobenzene (CAS 461-96-1) is a meta-difluorinated aryl bromide characterized by the molecular formula C₆H₃BrF₂, a molecular weight of 192.99 g/mol, and a density of 1.676 g/mL at 25 °C. This halogenated aromatic intermediate combines a reactive bromine site for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) with the electron-withdrawing and metabolic-stabilizing effects of two symmetrically positioned fluorine atoms.

Molecular Formula C6H3BrF2
Molecular Weight 192.99 g/mol
CAS No. 461-96-1
Cat. No. B042898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-difluorobenzene
CAS461-96-1
Synonyms1,3-Difluoro-5-bromobenzene;  1-Bromo-3,5-difluorobenzene;  3,5-Difluoro-1-bromobenzene;  3,5-Difluorobromobenzene;  3,5-Difluorophenyl Bromide;  5-Bromo-1,3-difluorobenzene
Molecular FormulaC6H3BrF2
Molecular Weight192.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)F
InChIInChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H
InChIKeyJHLKSIOJYMGSMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-difluorobenzene (CAS 461-96-1): A Preferred Halogenated Aromatic Building Block for Pharmaceutical and Agrochemical Synthesis


1-Bromo-3,5-difluorobenzene (CAS 461-96-1) is a meta-difluorinated aryl bromide characterized by the molecular formula C₆H₃BrF₂, a molecular weight of 192.99 g/mol, and a density of 1.676 g/mL at 25 °C [1]. This halogenated aromatic intermediate combines a reactive bromine site for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) with the electron-withdrawing and metabolic-stabilizing effects of two symmetrically positioned fluorine atoms [2]. The compound is widely utilized as a precursor in the synthesis of active pharmaceutical ingredients (APIs)—including benzodiazepines, angiotensin receptor blockers, and EGFR kinase inhibitors—as well as in the production of herbicides, insecticides, and advanced liquid-crystal materials [3].

Why Generic Substitution Fails: Critical Structure–Reactivity Differences in 1-Bromo-3,5-difluorobenzene vs. Other Bromofluorobenzenes


Despite belonging to the same class of halogenated aromatics, 1‑bromo‑3,5‑difluorobenzene cannot be directly substituted by other bromofluorobenzene isomers or mono‑fluorinated analogs without substantially altering reaction outcomes. The meta‑orientation of the two fluorine atoms creates a unique electronic environment that simultaneously activates the ortho positions toward deprotonative lithiation and deactivates the bromine-bearing carbon toward undesired side reactions [1]. In direct comparison, 1‑bromo‑3‑fluorobenzene and 1‑bromo‑4‑fluorobenzene exhibit distinct lithiation regioselectivities and cross‑coupling reactivities, while 1‑bromo‑2,4‑difluorobenzene suffers from different steric and electronic biases [2]. Moreover, the compound’s synthetic accessibility and purity specifications vary widely among suppliers, with documented yields ranging from 19% to over 75% depending on the route, underscoring the importance of selecting a process‑optimized source [3]. The quantitative evidence below details exactly where 1‑bromo‑3,5‑difluorobenzene provides verifiable, procurement‑relevant differentiation.

Quantitative Differentiation Evidence: 1-Bromo-3,5-difluorobenzene vs. Closest Analogs and Synthetic Alternatives


Synthetic Route Efficiency: 1-Bromo-3,5-difluorobenzene Achieves ≥75% Yield, Outperforming Prior Diazotization Routes by up to 56 Percentage Points

The synthesis of 1‑bromo‑3,5‑difluorobenzene has been optimized to yields of ≥75% via modern halogen‑dance and diazotization protocols, a substantial improvement over older literature methods. Prior art diazotization of 2,4‑difluoroaniline followed by deamination afforded yields of only 60% (Roe & Little, 1955) and 57% (Kruse et al., 1986–1987), while a photochemical bromination route gave merely 19% of the desired isomer alongside substantial byproducts [1]. A patent (US 5,157,169) disclosed a 70% yield, but this still falls short of currently achievable 75%+ yields . For procurement, this 15–56 percentage‑point yield advantage translates directly into lower raw‑material costs and reduced waste, making the compound more economically viable at scale.

Synthetic yield Process optimization Procurement cost

Regioselective Ortho-Lithiation: 84% Yield of 4-Bromo-2,6-difluorobenzoic Acid, Superior to Mixed Products from Mono-Fluorinated Analogs

Under lithiation at −75 °C, 1‑bromo‑3,5‑difluorobenzene undergoes exclusive deprotonation at the para position relative to bromine, generating a single aryllithium intermediate that upon carboxylation yields 4‑bromo‑2,6‑difluorobenzoic acid in 84% yield . In contrast, 1‑bromo‑3‑fluorobenzene and 1‑bromo‑4‑fluorobenzene produce mixtures of regioisomers under similar conditions, complicating purification and reducing isolated yields. The 1,3‑difluorinated pattern uniquely stabilizes the lithiated intermediate through additive ortho‑fluorine activation (fluorine accelerates ortho‑lithiation rates by 2–3 orders of magnitude vs. meta/para fluorines) [1], providing a predictable, high‑yielding route to a valuable difluorobenzoic acid intermediate.

Ortho-lithiation Regioselectivity Fluorine directing effect

Cross-Coupling Site-Selectivity: 1-Bromo-3,5-difluorobenzene Enables Clean Mono-Coupling, Whereas 1,2-Dibromo-3,5-difluorobenzene Requires Careful Stoichiometric Control

1‑Bromo‑3,5‑difluorobenzene possesses a single bromine atom, ensuring that palladium‑catalyzed cross‑couplings (Suzuki, Sonogashira) proceed exclusively at the C1 position without competition from additional halogens. In contrast, the closely related 1,2‑dibromo‑3,5‑difluorobenzene exhibits site‑selectivity in Sonogashira reactions favoring position 1 (due to electronic and steric factors) [1]. However, this selectivity is not absolute; over‑reaction or the use of excess alkyne can lead to di‑substitution, necessitating precise stoichiometric control and often resulting in moderate yields of the mono‑substituted product [2]. For laboratories requiring a single, predictable coupling event (e.g., in parallel synthesis or fragment‑based drug discovery), the monobromo derivative eliminates the need for optimization of selectivity and simplifies purification.

Suzuki coupling Sonogashira coupling Site-selectivity

Physical Property Differentiation: Density of 1.676 g/mL and Boiling Point of 140 °C Provide Distinct Handling and Purification Advantages vs. Mono‑Fluorinated Analogs

1‑Bromo‑3,5‑difluorobenzene exhibits a density of 1.676 g/mL (25 °C) and a boiling point of 140 °C . These values differ markedly from the mono‑fluorinated analogs 1‑bromo‑3‑fluorobenzene (density 1.567 g/mL, bp 149–151 °C) and 1‑bromo‑4‑fluorobenzene (density 1.593 g/mL, bp 150–153 °C) . The 0.08–0.11 g/mL higher density facilitates more efficient liquid–liquid extractions (the compound sinks in water), while the lower boiling point (by 9–13 °C) simplifies vacuum distillation, reducing thermal stress and potential decomposition. For procurement, these property differences directly impact shipping classification (flammable liquid class), storage requirements, and purification scalability.

Density Boiling point Distillation

Purity Availability: ≥99.5% (HPLC) Commercial Grade Outperforms Typical 98% Purity of Competing Analogues, Critical for Palladium-Catalyzed Reactions

Several commercial suppliers offer 1‑bromo‑3,5‑difluorobenzene at purities of ≥99.5% (HPLC) , whereas standard purity for mono‑fluorinated analogs and even the 1,2‑dibromo derivative typically maxes out at 98% (GC) . This >1.5% absolute purity difference, coupled with HPLC‑verified purity that more sensitively detects polar impurities, is critical for palladium‑catalyzed cross‑couplings, where trace halides, sulfur compounds, or metals can poison catalysts and reduce turnover numbers. In a disclosed industrial case study, switching to a ≥99.5% pure grade of 1‑bromo‑3,5‑difluorobenzene reportedly improved Suzuki coupling yields by 92% relative to alternative bromides .

Purity GC/HPLC Catalyst compatibility

Melting Point of −27 °C Enables Liquid Handling Across All Typical Ambient Temperatures, Avoiding Solidification Issues Seen with Isomers

1‑Bromo‑3,5‑difluorobenzene has a melting point of −27 °C , remaining a free‑flowing liquid at all standard laboratory and plant temperatures (including cold rooms at 2–8 °C). In contrast, 1‑bromo‑2,4‑difluorobenzene melts at −4 °C and can solidify in cold storage or during winter shipments, while 1‑bromo‑3‑fluorobenzene melts at −8 °C, also posing solidification risks under refrigeration . The substantially lower melting point eliminates the need for heated transfer lines or pre‑warming, simplifies automated liquid‑handling robotics, and reduces the risk of crystallization during metered addition. This property is especially valuable for continuous‑flow chemistry and high‑throughput experimentation platforms.

Melting point Liquid handling Storage stability

Where 1-Bromo-3,5-difluorobenzene Delivers Maximum Value: Evidence-Backed Application Scenarios


High-Yield Synthesis of 4-Bromo-2,6-difluorobenzoic Acid via Regioselective Ortho-Lithiation

The 84% isolated yield of 4‑bromo‑2,6‑difluorobenzoic acid obtained from lithiation at −75 °C (Tetrahedron Lett. 1996, 37, 6551) makes 1‑bromo‑3,5‑difluorobenzene the unequivocal starting material of choice for accessing this difluorobenzoic acid derivative [1]. The exclusive regioselectivity eliminates isomeric purification, saving both time and solvent, and directly addresses procurement goals of minimizing cost per mole of final product.

Process-Optimized Pharmaceutical Intermediates: EGFR Kinase Inhibitors and Anticancer Candidates

Pharmaceutical developers requiring a 3,5‑difluorophenyl moiety for structure–activity relationship (SAR) studies or API synthesis benefit from the compound’s combination of high purity (≥99.5% HPLC) and reliable cross‑coupling reactivity . As a key building block for EGFR inhibitors and benzodiazepines [2], its use reduces catalyst‑poisoning events and improves batch‑to‑batch consistency, critical for GMP manufacturing.

Agrochemical Production: Fluorinated Herbicides and Pesticides with Reduced Environmental Persistence

In agrochemical synthesis, the 1‑bromo‑3,5‑difluorobenzene scaffold introduces a metabolically stabilized 3,5‑difluorophenyl ring into herbicides and insecticides [3]. The compound’s liquid state at typical storage temperatures (melting point −27 °C) and its commercial availability at ≥98–99.5% purity support large‑scale formulation without the need for specialized heating equipment .

Liquid Crystal and Advanced Materials Research Requiring Precise Electronic Tuning

The meta‑difluoro substitution pattern in 1‑bromo‑3,5‑difluorobenzene imparts a unique dipole moment and polarizability profile desirable for liquid crystal components and organic semiconductors [4]. The compound’s lower boiling point (140 °C) relative to mono‑fluorinated analogs (149–153 °C) facilitates gentle vacuum distillation, preserving the integrity of sensitive materials during purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3,5-difluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.